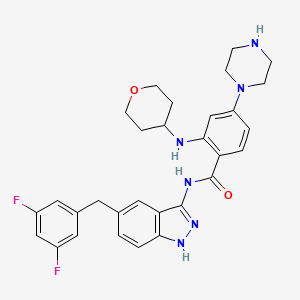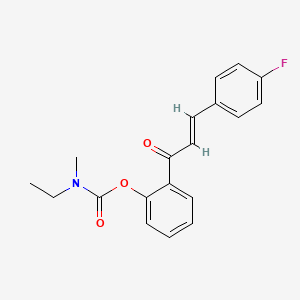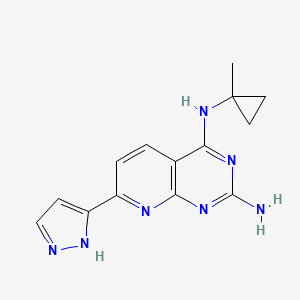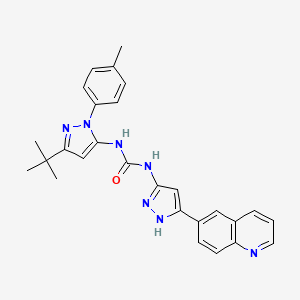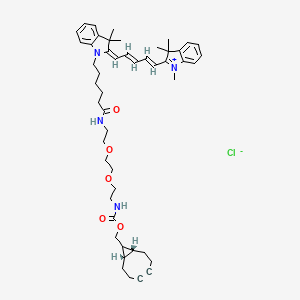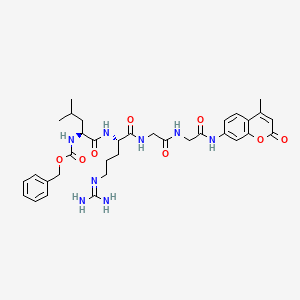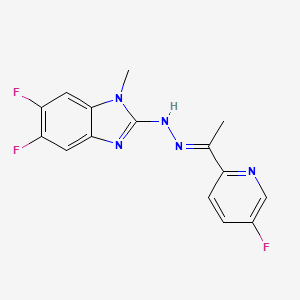![molecular formula C35H42O14 B12385894 [(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxinine M is a tetracyclic taxane isolate derived from various species of the Taxus genus, including Taxus brevifolia, Taxus chinensis, and Taxus mairei . It is a complex natural product with significant biological activity, particularly in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of taxanes, including Taxinine M, involves intricate multi-step processes. One notable method is the two-phase total synthesis approach, which employs a combination of cyclase and oxidation phases to construct the taxane skeleton . This method includes site-selective allylic oxidations and dioxirane-mediated C-H oxidations to achieve the desired structure. Industrial production often relies on semi-synthetic routes, starting from more readily available taxane precursors .
Análisis De Reacciones Químicas
Taxinine M undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxidation state of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the acetate ester groups, can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like dioxiranes and reducing agents specific to the functional groups being targeted. The major products formed from these reactions are various oxidized and reduced taxane derivatives.
Aplicaciones Científicas De Investigación
Taxinine M has a wide range of scientific research applications:
Mecanismo De Acción
Taxinine M exerts its effects primarily by stabilizing microtubules, preventing their depolymerization . This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include the tubulin
Propiedades
Fórmula molecular |
C35H42O14 |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C35H42O14/c1-17-24(40)14-26(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)27(17)28(47-19(3)37)23-13-25(41)33(7)35(43,32(23,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23-24,26-30,40,43H,1,13-16H2,2-7H3/t23-,24-,26-,27-,28+,29-,30-,32?,33+,34+,35-/m0/s1 |
Clave InChI |
YGDMNNDIKAOMNZ-PARYDCOLSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]3([C@]4(C(=O)C[C@@H]([C@H]2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
SMILES canónico |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


